1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Description
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene (C₇H₅BrClFO, MW 239.45) is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and methoxy substituents at positions 1, 3, 2, and 4, respectively. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The methoxy group at position 4 enhances electron density at the aromatic ring, while the halogens (Br, Cl, F) act as electron-withdrawing groups, creating a polarized framework that influences reactivity and regioselectivity in further functionalization .
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJTVSQKSSESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697196 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-18-5 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination, chlorination, and fluorination of methoxybenzene under controlled conditions. The reaction typically proceeds as follows:
Bromination: Methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Fluorination: Finally, the chlorinated product undergoes fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Electrophilic Substitution: Sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Amination: Formation of amino derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones.
Scientific Research Applications
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules or other chemical species. The presence of multiple halogens and a methoxy group influences its reactivity and interaction with different pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in halogen types, positions, or the presence of additional functional groups:
Key Insight : The target compound’s combination of halogens and methoxy is rare. Analogues with fewer halogens or shifted substituents exhibit lower polarity and altered reactivity .
Physicochemical Properties
Comparative data highlight the impact of substituents on physical properties:
*Estimated based on analogues . The methoxy group increases molecular weight and density compared to non-methoxy analogues.
Biological Activity
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structure, characterized by multiple halogen substituents and a methoxy group, suggests potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 239.47 g/mol. The presence of halogens typically enhances the lipophilicity and reactivity of such compounds, making them suitable for various biological applications.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer effects. For instance, studies have shown that halogenated aromatic compounds can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The inhibition concentrations (IC50) for these compounds often range from low micromolar to nanomolar levels, indicating potent biological activity.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | Inhibits proliferation |
| Compound B | MCF-7 | 17.02 | Induces apoptosis |
Antimicrobial Activity
Halogenated compounds are also known for their antimicrobial properties. While specific data on this compound is sparse, its structural analogs have demonstrated effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of related halogenated benzene derivatives. These studies revealed that the presence of bromine and chlorine significantly enhanced the cytotoxicity against cancer cells compared to non-halogenated counterparts. For example, a derivative with similar halogenation patterns showed a GI50 (growth inhibition) value below 1 µM across multiple cancer cell lines, suggesting a strong potential for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
